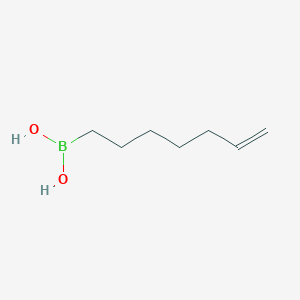

Hept-6-enylboronic acid

Description

Hept-6-enylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hept-6-enyl chain. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Properties

Molecular Formula |

C7H15BO2 |

|---|---|

Molecular Weight |

142.01 g/mol |

IUPAC Name |

hept-6-enylboronic acid |

InChI |

InChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h2,9-10H,1,3-7H2 |

InChI Key |

QIEUYZMRJASLKS-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCCCC=C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-6-enylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of hept-6-en-1-yne followed by oxidation. The reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Hept-6-enylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Boranes or borohydrides.

Substitution: Coupled products with new carbon-carbon bonds.

Scientific Research Applications

Hept-6-enylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which hept-6-enylboronic acid exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Hept-6-enoic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.

Hept-6-en-1-ol: Contains a hydroxyl group instead of a boronic acid group.

Hept-6-en-1-amine: Contains an amino group instead of a boronic acid group.

Uniqueness: Hept-6-enylboronic acid is unique due to its boronic acid group, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This makes it a valuable compound in organic synthesis and various scientific research applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Hept-6-enylboronic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via palladium-catalyzed cross-coupling or hydroboration of terminal alkynes. To optimize yields, systematically vary catalysts (e.g., Pd(PPh₃)₄), ligands, solvents (THF vs. DMF), and temperatures. Use Design of Experiments (DOE) to identify critical parameters. Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS to track byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use <sup>11</sup>B NMR to confirm boronic acid identity (δ ~30 ppm) and <sup>1</sup>H NMR to verify alkene geometry (coupling constants).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks.

- X-ray Crystallography : If crystals form, compare bond lengths/angles with DFT-optimized structures.

Cross-validate data with literature and ensure purity via HPLC (>95%) .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to elucidate the reaction mechanisms involving this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates. Compare computed <sup>11</sup>B chemical shifts with experimental NMR data. Validate mechanisms using kinetic isotope effects (KIE) or Hammett plots. Publish computational workflows in supplementary materials for reproducibility .

Q. What strategies should researchers employ to resolve contradictions in experimental data, such as inconsistent reaction yields or spectroscopic anomalies?

- Methodological Answer :

- Replicate Experiments : Ensure consistency across ≥3 trials under identical conditions.

- Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR integration errors) and report confidence intervals.

- Byproduct Identification : Use LC-MS or GC-MS to detect trace impurities.

Cross-reference findings with independent techniques (e.g., IR spectroscopy for functional groups) .

Q. In multi-step organic syntheses, how can this compound's stability be systematically evaluated under varying conditions?

- Methodological Answer : Conduct stability studies by exposing the compound to:

- Temperature Gradients : Monitor decomposition via TGA or <sup>1</sup>H NMR over 24–72 hours.

- pH Variability : Test boronic acid stability in acidic/basic media (pH 2–12) using UV-Vis spectroscopy.

- Oxidative Stress : Use H2O2 or O2 to assess boron-oxygen bond resilience. Report degradation products via HRMS .

Q. How should researchers design experiments to explore this compound's reactivity in non-traditional cross-coupling reactions (e.g., photoredox catalysis)?

- Methodological Answer :

- Screening Conditions : Test light sources (blue vs. UV), photocatalysts (Ru(bpy)3<sup>2+</sup>), and radical initiators.

- Mechanistic Probes : Use radical traps (TEMPO) or isotopic labeling (<sup>2</sup>H, <sup>13</sup>C) to track pathways.

- Kinetic Profiling : Employ stopped-flow NMR or in-situ IR to capture transient intermediates.

Compare results with analogous arylboronic acids to identify unique reactivity patterns .

Data Presentation and Reproducibility

Q. What are the best practices for documenting and sharing synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Experimental Sections : Include exact molar ratios, stirring times, and purification methods (e.g., column chromatography gradients).

- Supporting Information : Provide raw NMR/MS spectra, crystallographic data (CIF files), and computational input files.

- Ethical Reporting : Disclose failed attempts and side reactions to guide future studies .

Q. How can researchers address the challenge of low yields in large-scale syntheses of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.